

Comparative Analysis of Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors

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Compound of Interest

Compound Name: 1,4-Oxazepane-6-sulfonamide

Cat. No.: B15302624

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A note on the requested compound: Initial literature searches for "1,4-Oxazepane-6-sulfonamide" did not yield specific data for this molecule, suggesting it may be a novel or less-studied compound. Therefore, this guide provides a comparative analysis of a well-established and therapeutically significant class of related compounds: heterocyclic sulfonamides that act as potent inhibitors of carbonic anhydrases. This comparison is designed to provide valuable context and data for researchers, scientists, and drug development professionals working with sulfonamide-based inhibitors.

Introduction

Sulfonamide inhibitors are a cornerstone of medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. A primary target for many sulfonamide-based drugs is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). These enzymes play a crucial role in regulating pH, CO2 transport, and various biosynthetic pathways.[1] Inhibition of specific CA isoforms has been a successful strategy for the treatment of several diseases, including glaucoma, epilepsy, and certain types of cancer.[2]

This guide provides a comparative overview of various heterocyclic sulfonamides, focusing on their inhibitory potency against key human carbonic anhydrase (hCA) isoforms. The data presented is intended to facilitate the comparison of these compounds and aid in the design of new, more selective inhibitors.



Data Presentation: Comparative Inhibitory Activity of Heterocyclic Sulfonamides

The following table summarizes the inhibitory activity (Ki or IC50 values) of a selection of heterocyclic sulfonamides against four therapeutically relevant human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower values indicate greater inhibitory potency.

Compoun d Name	Heterocy clic Core	hCA I (Ki/IC50, nM)	hCA II (Ki/IC50, nM)	hCA IX (Ki, nM)	hCA XII (Ki, nM)	Referenc e
Acetazola mide	1,3,4- Thiadiazole	250	12	25	5.7	[3]
Methazola mide	1,3,4- Thiadiazole	50	14	22	4.5	[4]
Ethoxzola mide	Benzothiaz ole	30	7.5	4.2	0.8	[4]
Dorzolamid e	Thiophene	3000	0.54	51	4.2	[4]
Brinzolami de	Thiophene	31000	3.2	41	5.1	[4]
Zonisamid e	Isoxazole	>10000	3800	47	12.8	[2]
Celecoxib	Pyrazole	>10000	>10000	250	46.7	[5]
Valdecoxib	Isoxazole	>10000	>10000	350	52.3	[5]
Indisulam	Indole	230	34	45	5.9	[6]
Compound 15	Pyrazole	725.6	3.3	6.1	80.6	[3]

Experimental Protocols



The inhibitory activity of sulfonamides against carbonic anhydrases is typically determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.

Stopped-Flow CO2 Hydration Assay

Principle: This assay measures the rate of pH change resulting from the carbonic anhydrase-catalyzed hydration of CO2 to bicarbonate and a proton. The assay is performed in the presence of a pH indicator. The inhibition of the enzyme by a sulfonamide leads to a decrease in the rate of this reaction.

Materials:

- Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
- CO2-saturated water
- Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically in the range of 7.2-7.5)
- pH indicator (e.g., p-nitrophenol, phenol red)
- The sulfonamide inhibitor to be tested, dissolved in a suitable solvent (e.g., DMSO)
- Stopped-flow spectrophotometer

Procedure:

- Solution Preparation:
 - Prepare a buffered solution containing the pH indicator.
 - Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.
 - Prepare a stock solution of the inhibitor and make serial dilutions to the desired concentrations.
 - Prepare a solution of the carbonic anhydrase enzyme in the buffer.
- Assay Execution:

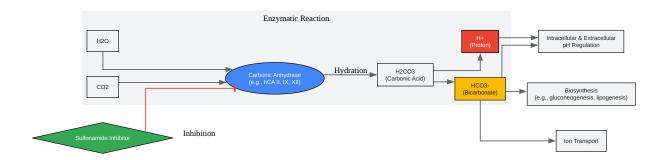


- The stopped-flow instrument rapidly mixes the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated solution.
- The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of protons.
- The initial rate of the reaction is calculated from the linear phase of the absorbance change.

Data Analysis:

- The initial rates are plotted against the inhibitor concentration.
- The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation,
 provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Mandatory Visualizations Signaling Pathway Diagram

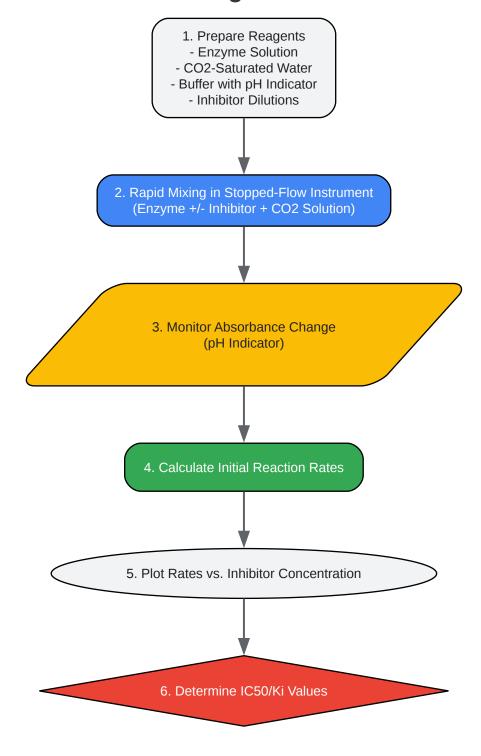




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Caption: Carbonic anhydrase catalyzes the reversible hydration of CO2.

Experimental Workflow Diagram



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Caption: Workflow for determining CA inhibitory activity.

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